6-Chloro-N~2~-cyclopropyl-N~4~-ethyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-Chloro-N~2~-cyclopropyl-N~4~-ethyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C9H12ClN5. It belongs to the class of triazine compounds, which are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N~2~-cyclopropyl-N~4~-ethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with cyclopropylamine and ethylamine. The reaction is carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane under reflux conditions. The substitution of the chlorine atom by the amines occurs in high to moderate yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors to produce the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N~2~-cyclopropyl-N~4~-ethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Substitution Reactions: Reagents such as primary amines, thiols, or alkoxides in solvents like 1,4-dioxane or 1,2-dichloroethane under reflux conditions.
Oxidation and Reduction Reactions: Common oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride may be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with primary amines would yield corresponding amine derivatives of the triazine compound.
Scientific Research Applications
6-Chloro-N~2~-cyclopropyl-N~4~-ethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-Chloro-N~2~-cyclopropyl-N~4~-ethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Similar Compounds
Propazine: 6-Chloro-N,N’-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine.
2-Chloro-4,6-diamino-1,3,5-triazine:
Uniqueness
6-Chloro-N~2~-cyclopropyl-N~4~-ethyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazine derivatives
Properties
CAS No. |
22936-85-2 |
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Molecular Formula |
C8H12ClN5 |
Molecular Weight |
213.67 g/mol |
IUPAC Name |
6-chloro-2-N-cyclopropyl-4-N-ethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H12ClN5/c1-2-10-7-12-6(9)13-8(14-7)11-5-3-4-5/h5H,2-4H2,1H3,(H2,10,11,12,13,14) |
InChI Key |
CPWICPWJYKWISR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NC2CC2 |
Origin of Product |
United States |
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